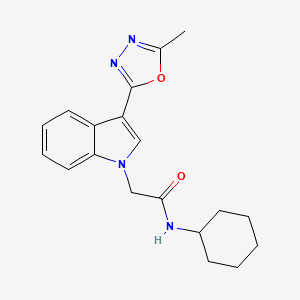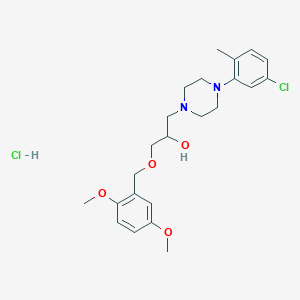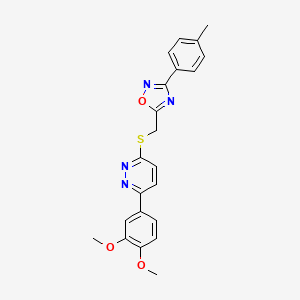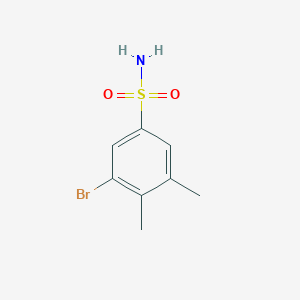![molecular formula C29H30N4O5 B2793064 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 1223844-91-4](/img/no-structure.png)
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Research on related heterocyclic compounds has shown significant interest in the synthesis and biological evaluation of quinazolinone derivatives due to their wide range of biological activities. For instance, studies have explored the dichotomy in the ring-opening reactions of specific dioxane-dione derivatives with cyclic secondary amines, leading to the formation of various cyclic compounds with potential biological applications (Šafár̆ et al., 2000). This area of research highlights the synthetic versatility of quinazolinone-based compounds and their utility in generating novel bioactive molecules.
Antitumor Activities
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. A notable study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated broad-spectrum antitumor activity, underscoring the potential of these compounds in cancer research and therapy (Al-Suwaidan et al., 2016). These findings suggest that derivatives of quinazolinones, by extension, could be explored for their anticancer properties, offering insights into the therapeutic potential of similar compounds.
Anti-Inflammatory and Analgesic Effects
Another area of application involves the investigation of quinazolinone derivatives for their anti-inflammatory and analgesic effects. For example, a pyrroloquinazoline derivative has been identified to exhibit analgesic and anti-inflammatory effects through dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase activities (Rioja et al., 2002). This highlights the potential application of similar compounds in developing new pain and inflammation management therapies.
Antioxidant Properties
The antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has been explored, indicating the potential of these compounds in mitigating oxidative stress-related conditions (Salem et al., 2015). This research avenue supports the exploration of quinazolinone derivatives for antioxidant applications, contributing to the development of protective agents against oxidative damage.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with 5-amino-1,4-dihydroquinazoline-2,3-dione, followed by the addition of N-(2-furylmethyl)pentanamide. The final product is obtained after purification and isolation.", "Starting Materials": [ "4-(2-oxopyrrolidin-1-yl)benzaldehyde", "5-amino-1,4-dihydroquinazoline-2,3-dione", "N-(2-furylmethyl)pentanamide" ], "Reaction": [ "Step 1: Condensation of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with 5-amino-1,4-dihydroquinazoline-2,3-dione in the presence of a suitable catalyst to form 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]benzaldehyde.", "Step 2: Addition of N-(2-furylmethyl)pentanamide to the reaction mixture obtained in step 1 in the presence of a suitable base to form the final product, 5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide.", "Step 3: Purification and isolation of the final product by suitable techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
1223844-91-4 |
製品名 |
5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide |
分子式 |
C29H30N4O5 |
分子量 |
514.582 |
IUPAC名 |
5-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C29H30N4O5/c34-26(30-19-23-7-6-18-38-23)10-3-4-16-32-28(36)24-8-1-2-9-25(24)33(29(32)37)20-21-12-14-22(15-13-21)31-17-5-11-27(31)35/h1-2,6-9,12-15,18H,3-5,10-11,16-17,19-20H2,(H,30,34) |
InChIキー |
ZYZXEVXIOBIQKO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2792983.png)

![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)


![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)

![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)
![3-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)


![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)